2,6-Bis(trifluoromethyl)-4-fluoroaniline
Description
Properties
IUPAC Name |
4-fluoro-2,6-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F7N/c9-3-1-4(7(10,11)12)6(16)5(2-3)8(13,14)15/h1-2H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOPUIBPFHLOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Precursors
Starting Material Selection:
The synthesis begins with aromatic compounds such as p-chlorobenzotrifluoride, which serve as the core scaffold for introducing trifluoromethyl and fluorine groups. The key is to selectively halogenate the aromatic ring to obtain intermediates that can be further functionalized.
- Catalytic Halogenation:
Using elemental chlorine in the presence of a composite catalyst—comprising metals like iron or aluminum and their halides such as ferric chloride or aluminum chloride—at temperatures ranging from 50°C to 150°C, facilitates halogenation without solvents.
This process is optimized to favor the formation of specific chlorinated intermediates, notably 3,4,5-trichlorobenzotrifluoride, which is a critical precursor for subsequent steps.
| Parameter | Range | Optimal | Notes |
|---|---|---|---|
| Temperature | 50°C – 150°C | 100°C – 120°C | Controlled to maximize selectivity |
| Catalyst | Iron powder + ferric chloride | — | No solvent needed |
| Raw Material | p-Chlorobenzotrifluoride | — | Reacts with chlorine under catalyst |
| Chlorine feed ratio | 1:1 to 1:6 | ~1:3 | Monitored via gas chromatography |
Ammoniation of Chlorinated Intermediates
Conversion to Amino Derivative:
The chlorinated aromatic intermediates, particularly 3,4,5-trichlorobenzotrifluoride, undergo ammoniation to introduce the amino group at the desired position, resulting in 2,6-bis(trifluoromethyl)-4-fluoroaniline.
- Ammonia Reaction:
Using ammonia water (aqueous ammonia), the process is conducted at elevated temperatures between 150°C and 178°C, and pressures from 8 MPa to 13.5 MPa.
The reaction time typically ranges from 6 to 16 hours, with optimal conditions around 11 hours at 173°C and 12 MPa.
The reaction is performed without catalysts, which simplifies the process and reduces costs.
| Parameter | Range | Optimal | Notes |
|---|---|---|---|
| Temperature | 150°C – 178°C | 165°C – 175°C | Controlled via indirect heating |
| Pressure | 8 MPa – 13.5 MPa | 12 MPa | Maintains ammonia in liquid phase |
| Ammonia amount | 6–40 mol per mol of intermediate | ~20 mol | Ensures high yield |
| Reaction time | 6–16 hours | 8–12 hours | Monitored by GC |
- Excess ammonia is recovered via two-stage pressurized absorption tanks, minimizing resource waste.
- The crude product is purified through rectification, yielding high-purity (above 99%) this compound.
Reaction Optimization and Environmental Considerations
- The halogenation process is optimized to favor the formation of specific intermediates, with temperature, catalyst composition, and feed ratio being critical parameters.
- The ammoniation step benefits from eliminating catalysts, reducing environmental impact, and lowering operational costs.
- Recovery of ammonia and unreacted materials is integral to the process, emphasizing resource efficiency and environmental friendliness.
Summary of Key Data and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated and trifluoromethylated derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2,6-Bis(trifluoromethyl)-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing functional groups.
Mechanism of Action
The mechanism by which 2,6-Bis(trifluoromethyl)-4-fluoroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorine groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
2,6-Bis(trifluoromethyl)-4-fluoroaniline :
- Substituents: 2,6-CF₃, 4-F.
- Electronic Profile: Strong electron-withdrawing effects from -CF₃ and fluorine reduce electron density on the aromatic ring, limiting participation in reactions requiring electron-rich substrates (e.g., hydroamination) .
- Steric Effects: Ortho-CF₃ groups create steric hindrance, enhancing rigidity in polymer backbones .
3,5-Bis(trifluoromethyl)aniline :
4-Fluoroaniline :
Thermal and Physical Properties
| Compound Name | Tg (°C) | Solubility | Key Structural Features |
|---|---|---|---|
| This compound | N/A | High | Ortho-CF₃, 4-F (rigid, electron-poor) |
| 4-(4-Aminophenoxy)-3,5-bis(trifluoromethyl)aniline | ~250 | Moderate | Meta-CF₃, ether linkage (flexible) |
| 2,2'-Bis(trifluoromethyl)benzidine | 287–373 | High | Bifunctional ortho-CF₃ (polymer monomer) |
- Thermal Stability: Polyimides derived from this compound exhibit higher glass transition temperatures (Tg) than those from 4-(4-aminophenoxy)-3,5-bis(trifluoromethyl)aniline due to reduced chain flexibility .
- Solubility : Despite rigidity, ortho-CF₃ groups improve solubility in organic solvents by reducing crystallinity .
Research Findings and Key Insights
- Thermal Performance : Ortho-CF₃ substitution is superior to meta-CF₃ or ether-linked analogs in achieving high-Tg polymers .
- Electronic Modulation : The 4-fluoro group synergizes with ortho-CF₃ to create electron-deficient aromatic systems, enabling applications in charge-transfer complexes and catalysts .
- Synthetic Versatility : Despite low electron density, this compound participates in multicomponent reactions (e.g., iodine-catalyzed syntheses of tetrahydropyridines) .
Biological Activity
2,6-Bis(trifluoromethyl)-4-fluoroaniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial effects, mechanisms of action, and applications in medicinal chemistry.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- CAS Number: 1805213-84-6
- Molecular Formula: C₉H₅F₅N
The presence of multiple fluorine substituents enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including this compound. A notable investigation into fluoro and trifluoromethyl-substituted salicylanilide derivatives indicated that compounds with similar structures exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) . Although direct data on this compound is limited, it is reasonable to infer similar antimicrobial properties due to structural similarities.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 22 | 0.031–0.062 | MRSA |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance binding affinity due to increased hydrophobic interactions. This characteristic is crucial for the inhibition of bacterial growth and may contribute to its potential as a therapeutic agent .
Study on Fluorinated Compounds
In a study evaluating various fluoro-substituted compounds for their antibacterial activity, several derivatives showed promising results against MRSA strains. For instance, derivatives with trifluoromethyl substitutions demonstrated lower Minimum Inhibitory Concentrations (MICs), suggesting enhanced efficacy compared to non-fluorinated counterparts .
Comparative Analysis
A comparative analysis between structurally similar compounds revealed that the presence of trifluoromethyl groups significantly improved biological activity. For example:
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| Control (Non-fluorinated) | - | >64 | Low |
| Trifluoromethyl Derivative | -CF₃ | 0.25–0.5 | High |
This trend underscores the importance of fluorination in enhancing antimicrobial properties.
Research Findings
Research has shown that the incorporation of trifluoromethyl groups into aromatic systems can lead to significant improvements in pharmacological profiles. In particular, studies focusing on enzyme inhibition and receptor binding have indicated that fluorinated compounds can modulate biological pathways effectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
